Tert-butyl (6-bromoquinolin-3-yl)carbamate

NK-3 Receptor Antagonism Quinoline SAR Halogen Substitution Effects

This 6-bromoquinoline carbamate is irreplaceable for NK-3 antagonist programs—the 6-chloro analog unexpectedly acts as an agonist. The 6-Br handle enables modular Suzuki coupling for PROTAC development, while the Boc group supports orthogonal deprotection. The core is validated in ALLINI antivirals and its high LogP (4.34) enhances BBB penetration for CNS kinase targets.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.18 g/mol
Cat. No. B8147409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (6-bromoquinolin-3-yl)carbamate
Molecular FormulaC14H15BrN2O2
Molecular Weight323.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1)Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-8H,1-3H3,(H,17,18)
InChIKeyLGKPPAHHVVYFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (6-bromoquinolin-3-yl)carbamate: A Versatile Quinoline-Based Carbamate Building Block for Medicinal Chemistry


Tert-butyl (6-bromoquinolin-3-yl)carbamate (CAS: 1022151-52-5) is a quinoline-derived carbamate with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . It features a bromine atom at the 6-position of the quinoline ring and a tert-butyl carbamate group at the 3-position, which collectively confer distinct reactivity and biological properties . This compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry, particularly for constructing kinase inhibitors and other bioactive quinoline derivatives .

Why Simple Substitution of Tert-butyl (6-bromoquinolin-3-yl)carbamate with Other Quinoline Analogs Can Lead to Experimental Failure


Substituting tert-butyl (6-bromoquinolin-3-yl)carbamate with seemingly similar quinoline derivatives, such as those with different halogen substitutions or lacking the carbamate group, can drastically alter biological activity profiles, target engagement, and synthetic utility. Evidence shows that even minor modifications—such as replacing the 6-bromo with a 6-chloro group—can invert functional activity from antagonism to agonism at the NK-3 receptor [1], while removal of the tert-butyl carbamate group significantly reduces stability and synthetic versatility [2]. The specific bromine position (6- vs 8-) also critically impacts resistance profiles against viral mutants [3]. These findings underscore that this compound occupies a narrow, non-substitutable niche in medicinal chemistry workflows.

Quantitative Differentiation of Tert-butyl (6-bromoquinolin-3-yl)carbamate Against Key Comparators


Bromine at Position 6 Confers Distinct NK-3 Receptor Pharmacological Profile Compared to 6-Chloro Analog

In a head-to-head comparison within the 2-phenyl-4-quinolinecarboxamide series, the compound containing a 6-bromo substituent exhibited NK-3 receptor antagonism. Replacing the 6-bromo with a 6-chloro atom (compound 7c) unexpectedly switched the functional activity to agonism, increasing the receptor response by 18.39 ± 2.5% [1]. This demonstrates that the 6-bromo group is essential for maintaining the desired antagonist profile.

NK-3 Receptor Antagonism Quinoline SAR Halogen Substitution Effects

6-Bromo Substitution on Quinoline Core Enhances Antiviral Activity Compared to Unsubstituted Analogs

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of a bromine atom at the 6-position of the quinoline core conferred improved antiviral properties compared to unsubstituted quinoline derivatives [1]. The study further noted that while both 6-bromo and 8-bromo analogs showed enhanced activity, the 6-bromo variant experienced a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1].

HIV-1 Integrase Allosteric Inhibitors (ALLINIs) Antiviral Drug Discovery Quinoline-based ALLINIs

Tert-butyl Carbamate Group Contributes Significantly to Lipophilicity and Potency Compared to Ethyl Carbamate

Structure-activity relationship (SAR) studies on a related quinoline carbamate series revealed that replacing the tert-butyl carbamate group with an ethyl carbamate (compound 38) resulted in a 10-fold decrease in potency against human ACC2 (hACC2) [1]. The tert-butyl group was identified as a key lipophilic contributor essential for maintaining high potency, as all other attempts to replace it led to significant drops in activity [1].

Lipophilicity Optimization ACC2 Inhibition Carbamate SAR

Higher Predicted Lipophilicity (LogP) May Influence Membrane Permeability Compared to Less Lipophilic Analogs

The calculated LogP for tert-butyl (6-bromoquinolin-3-yl)carbamate is 4.3443 , which is higher than many simpler quinoline carbamates (e.g., ethyl carbamate analogs typically have LogP ~2-3). The tert-butyl group significantly increases lipophilicity, which can enhance membrane permeability but may also affect solubility.

Physicochemical Properties LogP Prediction Drug-likeness

Defined Storage Stability and Predicted pKa Facilitate Reproducible Experimental Handling

Vendor specifications indicate that tert-butyl (6-bromoquinolin-3-yl)carbamate is stable for 3 years when stored as a powder at -20 °C, or 2 years at 4 °C . Its predicted pKa is 11.65 ± 0.43 . These defined parameters reduce experimental variability compared to less well-characterized or more labile quinoline building blocks.

Stability Handling and Storage Reproducibility

Optimal Use Cases for Tert-butyl (6-bromoquinolin-3-yl)carbamate in Drug Discovery and Chemical Biology


Lead Optimization of NK-3 Receptor Antagonists for CNS Disorders

Given that the 6-bromo substitution is critical for maintaining antagonist activity at the NK-3 receptor—while the 6-chloro analog unexpectedly acts as an agonist [1]—this compound serves as an indispensable building block for synthesizing and optimizing NK-3 antagonists. Researchers developing treatments for schizophrenia, anxiety, or depression should procure this specific bromo-quinoline carbamate to avoid unwanted functional activity switches during SAR exploration.

Development of HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

The 6-bromo quinoline core has been validated as an antiviral pharmacophore in ALLINIs, conferring improved potency over unsubstituted quinolines [2]. tert-Butyl (6-bromoquinolin-3-yl)carbamate can be used as a versatile intermediate for constructing ALLINI candidates, with the understanding that the 6-bromo position may influence resistance profiles against the IN A128T mutant [2].

Synthesis of Lipophilic Kinase Inhibitors with Enhanced Cellular Permeability

The high predicted LogP (4.3443) and the established role of the tert-butyl carbamate in maintaining potency [3] make this compound an excellent starting point for designing kinase inhibitors targeting intracellular or CNS proteins. Its lipophilicity may improve passive diffusion across cell membranes, potentially enhancing cellular activity in early-stage lead compounds.

Preparation of PROTAC Linker Conjugates via Suzuki-Miyaura Coupling

The bromine atom at the 6-position provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the attachment of diverse linker moieties for PROTAC (Proteolysis Targeting Chimera) development. The Boc-protected amine remains intact during these transformations, allowing for orthogonal deprotection and further functionalization in modular PROTAC synthesis workflows .

Technical Documentation Hub

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